4-Methyl-5-(trifluoromethyl)pyridin-2-ol
Description
Significance of Fluorinated Heterocycles in Contemporary Organic Chemistry
Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental building blocks in chemistry and biology. numberanalytics.com Their scaffolds are present in a vast majority of bioactive compounds, including a wide range of natural products and synthetic drugs. tandfonline.comtandfonline.com The introduction of fluorine into these heterocyclic systems has proven to be a transformative strategy in medicinal chemistry and materials science. numberanalytics.comtandfonline.com
The unique physicochemical properties of fluorine—its high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond—can dramatically alter a molecule's characteristics. numberanalytics.comtandfonline.com Incorporating fluorine can modulate key parameters such as:
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation and often increasing a drug's half-life. tandfonline.commdpi.com
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its absorption and distribution within biological systems. numberanalytics.comresearchgate.net
Bioavailability: By improving metabolic stability and membrane permeability, fluorination can lead to better bioavailability of therapeutic agents. numberanalytics.comtandfonline.com
Binding Affinity: The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger and more selective interactions with biological targets. tandfonline.com
Reflecting this impact, approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals currently on the market contain fluorine. numberanalytics.com This prevalence underscores the critical role of fluorinated heterocycles in the development of effective and stable chemical agents for a wide array of applications. numberanalytics.come-bookshelf.de
Overview of Pyridin-2-ol Scaffolds in Chemical Synthesis
The pyridin-2-ol, or 2-pyridone, scaffold is a six-membered nitrogen-containing heterocycle that holds a prominent place in organic synthesis. iipseries.org This structural motif is found in numerous natural products, particularly alkaloids, and serves as a core component in many biologically active compounds. nih.gov Its importance stems from both its inherent reactivity and its presence in a variety of potent therapeutic agents.
In chemical synthesis, pyridin-2-ols are valued as versatile building blocks. Their structure allows for a range of chemical transformations, including coupling reactions, cycloadditions, and C-H functionalization, providing access to more complex molecular architectures. The development of efficient synthetic methods, including transition metal-catalyzed reactions and multi-component strategies, has made these scaffolds readily accessible for drug discovery and materials science applications. iipseries.org The 2-pyridone ring is a key feature in drugs with antibacterial, antitumor, and anti-inflammatory properties, highlighting its significance as a "privileged structure" in medicinal chemistry.
Unique Aspects of Trifluoromethyl Substitution in Pyridine (B92270) Systems
The introduction of a trifluoromethyl (–CF3) group onto a pyridine ring imparts a unique set of properties that are highly sought after in advanced chemical design. The –CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that significantly influences the electronic nature of the pyridine ring. ossila.com
Key effects of trifluoromethyl substitution include:
Enhanced Electrophilicity: The strong electron-withdrawing nature of the –CF3 group makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This facilitates the introduction of other functional groups. mdpi.com
Increased Acidity: The –CF3 group can increase the acidity of nearby protons, such as the N-H proton in pyridinols.
Modified Biological Activity: In agrochemicals and pharmaceuticals, the trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability. nih.govresearchgate.net The combination of the pyridine moiety's characteristics and the physicochemical properties of the fluorine atoms often leads to potent biological activity. nih.govresearchgate.net
The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research. Major synthetic routes include the chlorine/fluorine exchange from trichloromethylpyridine precursors and the construction of the pyridine ring using a trifluoromethyl-containing building block. nih.govresearchgate.netresearchoutreach.org These methods have enabled the production of a wide range of TFMP derivatives for various applications, particularly in the crop protection industry where they are found in numerous herbicides and insecticides. nih.govresearchoutreach.org
| Property | Description | Impact on Pyridine Systems |
|---|---|---|
| Electronegativity | Highly electronegative, with a value between that of fluorine and chlorine. ossila.com | Strongly withdraws electron density from the pyridine ring. |
| Lipophilicity | Significantly increases the lipophilicity of the parent molecule. researchgate.net | Enhances membrane permeability and can improve bioavailability. mdpi.com |
| Metabolic Stability | The C-F bonds are exceptionally strong, making the group resistant to metabolic breakdown. mdpi.com | Increases the in vivo half-life of drug candidates. tandfonline.com |
| Steric Size | Often considered a bioisostere for a chlorine atom. mdpi.com | Can fit into binding pockets designed for other groups while altering electronic properties. |
Contextualizing 4-Methyl-5-(trifluoromethyl)pyridin-2-ol within Fluoropyridine Chemistry
The compound this compound is a specific example within the broader class of fluoropyridines. While detailed research on this exact molecule is not widely published, its structure allows for a clear contextualization based on the established principles of its constituent parts. It serves as a highly functionalized building block for advanced chemical synthesis.
The structure combines three key features:
Pyridin-2-ol Core: Provides the foundational heterocyclic scaffold known for its biological relevance and synthetic versatility.
5-(Trifluoromethyl) Group: As a potent electron-withdrawing group, it significantly lowers the electron density of the pyridine ring, influencing its reactivity and the acidity of the hydroxyl group.
4-Methyl Group: In contrast to the trifluoromethyl group, the methyl group is weakly electron-donating. This electronic push-pull relationship between the methyl and trifluoromethyl groups on the pyridin-2-ol ring creates a unique electronic environment that can be exploited in further synthetic transformations.
This particular substitution pattern makes this compound a valuable intermediate. The presence of the trifluoromethyl group activates the ring for certain reactions, while the methyl and hydroxyl groups offer sites for further functionalization. Similar trifluoromethylated pyridin-2-ols are used as key intermediates in the synthesis of novel compounds for pharmaceutical and agrochemical research. ossila.com For example, related structures are investigated as building blocks for potential anticancer agents. ossila.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 4-(Trifluoromethyl)pyridin-2-ol | 50650-59-4 | C6H4F3NO | 163.10 | 158 - 160 ossila.comanaxlab.com |
| 5-(Trifluoromethyl)pyridin-2-ol | 33252-63-0 | C6H4F3NO | 163.10 | 145 - 149 |
The specific arrangement of substituents in this compound positions it as a bespoke chemical tool, designed for constructing complex target molecules where fine-tuning of electronic and steric properties is paramount.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(12)11-3-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSVZPOZIHFVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Methyl 5 Trifluoromethyl Pyridin 2 Ol
Nucleophilic Reactivity Profiles
The presence of the electron-withdrawing trifluoromethyl group significantly influences the nucleophilic reactivity of the pyridine (B92270) ring and its substituents. This section explores the nucleophilic substitution reactions involving the hydroxyl group and the reactivity of the trifluoromethyl group itself.
Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of 4-Methyl-5-(trifluoromethyl)pyridin-2-ol, which exists in tautomeric equilibrium with its pyridone form, is a key site for nucleophilic substitution reactions, most notably O-alkylation. The electron-withdrawing nature of the trifluoromethyl group is known to influence the regioselectivity of such reactions in related pyridin-2-one systems. While direct experimental data for the title compound is limited, studies on analogous trifluoromethyl-substituted pyridin-2-ones indicate a propensity for O-alkylation over N-alkylation. This preference is attributed to the electronic effect of the trifluoromethyl group, which enhances the acidity of the hydroxyl proton and favors the formation of the O-alkylated product under suitable basic conditions.
A general scheme for the O-alkylation of this compound is presented below:
Table 1: Representative Conditions for O-Alkylation of Substituted Pyridin-2-ones
| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl iodide | K₂CO₃ | DMF | Room Temp. | High |
| Benzyl bromide | NaH | THF | 0 - Room Temp. | Good to High |
| Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile (B52724) | Reflux | Moderate to High |
Note: The data in this table is illustrative and based on general procedures for O-alkylation of similar pyridin-2-one systems. Actual conditions for this compound may vary.
Reactivity of the Trifluoromethyl Group in Nucleophilic Environments
The trifluoromethyl group is generally considered to be highly stable and resistant to nucleophilic attack due to the strength of the carbon-fluorine bond. Direct nucleophilic displacement of a fluoride (B91410) ion from a trifluoromethyl group on an aromatic ring is a challenging transformation that requires harsh reaction conditions and is not a commonly observed pathway. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF₃ group highly electrophilic, but the C-F bonds are exceptionally strong and short, rendering them kinetically inert to most nucleophiles under standard conditions.
Electrophilic Reactivity and Functionalization
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the presence of the strongly electron-withdrawing trifluoromethyl group. Consequently, this compound is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Recent advances in synthetic methodology have provided routes for the halogenation of electron-deficient pyridines. One such approach involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of the pyridine ring and subsequently displaced by a halide nucleophile. nih.gov While not yet reported for the title compound, this strategy represents a potential avenue for the selective functionalization of such deactivated systems.
Oxidation and Reduction Pathways of the Pyridine Ring
The oxidation and reduction of the pyridine ring in this compound are complex processes that can be influenced by the nature of the oxidizing or reducing agents and the reaction conditions.
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The methyl group at the 4-position could also be susceptible to oxidation to a carboxylic acid under strong oxidizing conditions, although this would likely require harsh conditions that might also affect the pyridine ring.
Reduction: The catalytic hydrogenation of the pyridine ring is a feasible transformation, although the presence of the trifluoromethyl group may influence the reaction conditions required. Catalytic reduction of fluorinated pyridines has been reported, and similar conditions could potentially be applied to this compound to yield the corresponding piperidine (B6355638) derivative. The choice of catalyst and reaction parameters would be crucial to achieve selective reduction of the pyridine ring without affecting the trifluoromethyl group.
Coordination Chemistry and Ligand Properties
The 2-pyridone moiety of this compound provides a versatile scaffold for the coordination of transition metal ions. The molecule can act as a ligand through either the nitrogen atom or the oxygen atom of the pyridone tautomer, or it can act as a bidentate ligand, coordinating through both heteroatoms to form a chelate ring.
Complexation Studies with Transition Metal Ions
While specific complexation studies with this compound are not extensively documented in the literature, the coordination chemistry of related 2-pyridonate ligands has been well-established. These ligands are known to form stable complexes with a wide range of transition metals, including but not limited to copper, zinc, nickel, and cobalt. rsc.org
The coordination mode of the ligand can be influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. X-ray crystallographic studies of transition metal complexes with substituted 2-pyridone ligands have revealed a variety of structural motifs, from simple mononuclear complexes to more complex polynuclear clusters. mdpi.com
Table 2: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Description |
| Monodentate (N-coordination) | The ligand coordinates to the metal center through the pyridine nitrogen atom. |
| Monodentate (O-coordination) | The ligand coordinates through the oxygen atom of the pyridone tautomer. |
| Bidentate (N,O-chelation) | The ligand forms a stable chelate ring by coordinating through both the nitrogen and oxygen atoms. |
| Bridging | The ligand bridges two metal centers, utilizing both the nitrogen and oxygen atoms for coordination. |
The electronic properties of the ligand, influenced by the methyl and trifluoromethyl substituents, are expected to modulate the stability and reactivity of the resulting metal complexes. The electron-withdrawing trifluoromethyl group would decrease the basicity of the pyridine nitrogen, potentially affecting the strength of the metal-ligand bond.
Applications in Homogeneous and Heterogeneous Catalysis
The unique electronic and structural features of this compound, arising from the interplay of its methyl, trifluoromethyl, and hydroxypyridine moieties, suggest its potential as a versatile ligand in both homogeneous and heterogeneous catalysis. The pyridine nitrogen and the exocyclic oxygen of its pyridinone tautomer offer multiple coordination sites for metal centers, while the trifluoromethyl group can significantly influence the catalytic activity and stability of the resulting complexes.
In homogeneous catalysis, pyridin-2-ol derivatives are known to act as effective ligands for a variety of transition metals, including palladium, rhodium, and iridium. These complexes have been successfully employed in a range of transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to modulate the electron density at the metal center, thereby tuning the catalytic activity and selectivity. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-deficient ligand can facilitate the reductive elimination step, potentially leading to higher turnover numbers and frequencies.
While specific studies on the catalytic applications of this compound are not extensively documented, the behavior of analogous trifluoromethyl-substituted pyridine ligands provides valuable insights. For example, trifluoromethyl-substituted pyridine-oxazoline ligands have been utilized in asymmetric catalysis, demonstrating high enantioselectivity in certain reactions. lu.se This suggests that chiral derivatives of this compound could serve as promising ligands for asymmetric transformations.
The potential for this compound to be employed in heterogeneous catalysis is also noteworthy. Immobilization of the compound onto a solid support, such as silica (B1680970) or a polymer resin, could lead to the development of robust and recyclable catalysts. The pyridin-2-ol moiety can be anchored to the support through various chemical linkages, and the resulting heterogeneous catalyst could be used in continuous flow reactors, offering advantages in terms of catalyst separation and reuse. The thermal and chemical stability often imparted by the trifluoromethyl group would be particularly beneficial in this context, potentially leading to catalysts with extended operational lifetimes.
To illustrate the potential catalytic performance, the following table presents hypothetical data for a Suzuki-Miyaura cross-coupling reaction, comparing a standard palladium catalyst with a hypothetical catalyst bearing the this compound ligand.
| Catalyst | Substrate 1 | Substrate 2 | Product Yield (%) | Reaction Time (h) |
| Pd(OAc)₂ | Phenylboronic acid | 4-Bromoanisole | 75 | 12 |
| [Pd(4-Me-5-CF₃-py-2-OH)₂]Cl₂ | Phenylboronic acid | 4-Bromoanisole | 92 | 6 |
| Immobilized [Pd(4-Me-5-CF₃-py-2-OH)₂]Cl₂ on SiO₂ (1st cycle) | Phenylboronic acid | 4-Bromoanisole | 90 | 8 |
| Immobilized [Pd(4-Me-5-CF₃-py-2-OH)₂]Cl₂ on SiO₂ (5th cycle) | Phenylboronic acid | 4-Bromoanisole | 85 | 8 |
Directed C-H Activation and Functionalization Strategies
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The pyridine ring, being electron-deficient, presents unique challenges and opportunities for C-H activation. The substituents on the this compound ring play a crucial role in directing the regioselectivity of such transformations.
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it can facilitate nucleophilic aromatic substitution and direct radical or transition-metal-catalyzed C-H functionalization. The hydroxyl group (in the pyridin-2-ol tautomer) or the carbonyl group (in the pyridin-2-one tautomer) at the 2-position, along with the pyridine nitrogen, can act as directing groups, enabling site-selective C-H activation at adjacent or remote positions.
One plausible strategy for the directed C-H functionalization of this compound involves the use of a removable directing group that coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond. For instance, the hydroxyl group could be converted into a picolinamide (B142947) or a similar directing group, which can chelate to a palladium or rhodium catalyst and direct C-H activation at the C-3 or C-6 position.
Another approach is the use of radical-based C-H functionalization methods. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to attack by nucleophilic radicals. Reactions such as the Minisci reaction could potentially be employed to introduce alkyl or acyl groups onto the pyridine core, with the regioselectivity being influenced by the electronic and steric effects of the existing substituents.
Furthermore, recent advances in photoredox catalysis have opened up new avenues for the C-H functionalization of electron-deficient heteroarenes. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. It is conceivable that this compound could undergo photocatalytic C-H functionalization, for example, through the formation of a radical cation intermediate, leading to the introduction of new substituents on the pyridine ring.
The table below outlines potential C-H functionalization strategies for this compound, along with the expected major products and the key factors influencing the regioselectivity.
| C-H Functionalization Strategy | Catalyst/Reagent | Directing Group | Expected Major Product(s) |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, PPh₃, Ag₂CO₃ | -OH (as picolinamide) | 3-Aryl-4-methyl-5-(trifluoromethyl)pyridin-2-ol |
| Minisci-type Radical Alkylation | AgNO₃, (NH₄)₂S₂O₈, R-COOH | None | 6-Alkyl-4-methyl-5-(trifluoromethyl)pyridin-2-ol |
| Photoredox-Catalyzed C-H Perfluoroalkylation | Ru(bpy)₃Cl₂, Rf-I | None | 3-Perfluoroalkyl-4-methyl-5-(trifluoromethyl)pyridin-2-ol |
| Rhodium-Catalyzed C-H Olefination | [RhCp*Cl₂]₂, AgSbF₆, Olefin | -OH | 3-Olefinyl-4-methyl-5-(trifluoromethyl)pyridin-2-ol |
Tautomerism in 4 Methyl 5 Trifluoromethyl Pyridin 2 Ol Systems
Pyridin-2-ol/Pyridin-2(1H)-one Tautomeric Equilibrium
The tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone is a classic example in heterocyclic chemistry. wuxibiology.com The pyridin-2-ol form possesses an aromatic ring with a hydroxyl substituent, while the pyridin-2(1H)-one form has a diene-like ring structure containing a carbonyl group and an N-H bond. wuxibiology.com While the pyridin-2-ol form benefits from the aromatic stabilization of the pyridine (B92270) ring, the pyridin-2(1H)-one tautomer is often favored due to the high stability of the amide group and its ability to form strong intermolecular hydrogen bonds. chemtube3d.com
The position of this equilibrium is not static and is dictated by a subtle energetic balance. In the gas phase, some studies suggest a slight preference for the 2-hydroxypyridine form for the parent compound, though the energy difference is very small. stackexchange.comwayne.edu However, in condensed phases (liquid or solid) and in polar solvents, the equilibrium typically shifts significantly towards the 2-pyridone form. stackexchange.comwikipedia.org This shift is largely attributed to the greater polarity of the pyridone tautomer and its enhanced ability to engage in intermolecular hydrogen bonding. wuxibiology.comstackexchange.com
Experimental Characterization of Tautomeric Forms in Solution and Solid State
Various spectroscopic techniques are employed to experimentally characterize the tautomeric forms of substituted pyridin-2-ols. In the solid state, X-ray crystallography is a definitive method, which for most 2-pyridone systems, confirms the predominance of the keto (lactam) form, often revealing helical structures or dimers formed through intermolecular N-H···O=C hydrogen bonds. wikipedia.org Infrared (IR) spectroscopy in the solid state also supports this, showing a characteristic C=O stretching frequency and the absence of a broad O-H stretch. wikipedia.org
In solution, Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools. rsc.org For instance, 13C NMR spectroscopy can distinguish between the tautomers based on the chemical shifts of the ring carbons, particularly the carbon atom at the 2-position, which is significantly different in the enol and keto forms. In polar, protic solvents like DMSO or water, NMR studies of related compounds generally show the prevalence of the pyridone tautomer. siftdesk.org UV-Vis spectroscopy can also be used, as the two tautomers often have distinct absorption maxima due to their different electronic structures. rsc.org
Theoretical Investigations of Tautomeric Preferences
Computational chemistry provides valuable insights into the factors governing the tautomeric equilibrium, allowing for the detailed analysis of molecular structures, energies, and the influence of substituents and solvents.
Ab initio and Density Functional Theory (DFT) calculations are widely used to determine the relative stabilities of the pyridin-2-ol and pyridin-2(1H)-one tautomers. wayne.edunih.gov These calculations can accurately predict the geometries and relative energies of the tautomers in the gas phase. wayne.edu For the parent 2-hydroxypyridine/2-pyridone system, calculations have shown that the energy difference between the two forms is small, often within 1 kcal/mol, which is in good agreement with experimental gas-phase data. wayne.edu Theoretical models can also incorporate solvent effects to predict how the equilibrium will shift in different media. researchgate.net
Table 1: Illustrative Calculated Relative Energies for Pyridin-2-ol vs. Pyridin-2(1H)-one Tautomers Note: This table presents generalized data based on computational studies of substituted pyridin-2-ols to illustrate typical trends. Negative values indicate greater stability of the pyridin-2(1H)-one form.
| Environment | Basis Set/Method | ΔE (kcal/mol) (Eol - Eone) | Predominant Form |
| Gas Phase | B3LYP/6-311++G(d,p) | +0.3 to -0.5 | Nearly equal/Slightly Pyridone |
| Cyclohexane (B81311) (PCM) | B3LYP/6-311++G(d,p) | -0.5 to -1.5 | Pyridin-2(1H)-one |
| Water (PCM) | B3LYP/6-311++G(d,p) | -4.0 to -7.0 | Pyridin-2(1H)-one |
Substituents on the pyridine ring can significantly modulate the position of the tautomeric equilibrium through their electronic effects. rsc.orgnih.gov In 4-Methyl-5-(trifluoromethyl)pyridin-2-ol, the two substituents have opposing electronic properties.
The choice of solvent has a profound impact on the tautomeric equilibrium. wuxibiology.comresearchgate.net The pyridin-2(1H)-one form is significantly more polar and has a larger dipole moment than the pyridin-2-ol form. Consequently, polar solvents stabilize the pyridone tautomer to a greater extent. stackexchange.com Protic solvents, such as water and alcohols, can further stabilize the pyridone form by acting as both hydrogen bond donors to the carbonyl oxygen and hydrogen bond acceptors for the N-H group. wuxibiology.comnih.gov In contrast, non-polar solvents like cyclohexane or carbon tetrachloride favor the less polar pyridin-2-ol tautomer, although the equilibrium for the title compound is still likely dominated by the electronic effects of the CF3 group. wuxibiology.comstackexchange.com
Table 2: General Solvent Influence on the Pyridin-2-ol/Pyridin-2(1H)-one Equilibrium Constant (KT = [Pyridone]/[Pyridol]) Note: This table illustrates the general trend observed for the parent 2-hydroxypyridine system.
| Solvent | Dielectric Constant (ε) | KT (approx.) | Favored Tautomer |
| Gas Phase | 1 | ~0.4 | Pyridin-2-ol |
| Cyclohexane | 2.0 | ~1.7 | Pyridin-2(1H)-one (slight) |
| Chloroform | 4.8 | ~10 | Pyridin-2(1H)-one |
| Ethanol | 24.6 | ~130 | Pyridin-2(1H)-one |
| Water | 80.1 | >1000 | Pyridin-2(1H)-one |
Intramolecular hydrogen bonding is not a significant factor in the tautomerism of this compound itself, as the hydroxyl group and the ring nitrogen are not positioned to form a stable intramolecular hydrogen bond in the pyridin-2-ol form. However, the capacity for intermolecular hydrogen bonding is a dominant factor stabilizing the pyridin-2(1H)-one tautomer. chemtube3d.comnih.gov In the solid state and in concentrated solutions, the pyridone form can self-associate into stable dimers or larger aggregates through strong N-H···O=C hydrogen bonds. chemtube3d.comwikipedia.org This strong intermolecular interaction is a primary reason why the pyridone form is overwhelmingly favored in the solid state. wikipedia.org
Advanced Spectroscopic and Analytical Characterization of 4 Methyl 5 Trifluoromethyl Pyridin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For 4-Methyl-5-(trifluoromethyl)pyridin-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed to probe the hydrogen, carbon, and fluorine environments within the molecule.
High-Resolution ¹H NMR Spectroscopic Analysis
High-resolution ¹H NMR spectroscopy would be utilized to identify the number and types of protons present in the molecule, as well as their connectivity. The pyridin-2-ol tautomer is expected to exist in equilibrium with its pyridin-2-one form, which would influence the observed chemical shifts, particularly for the proton attached to the nitrogen or oxygen atom.
Based on the structure of this compound, the following proton signals would be anticipated:
Aromatic Protons: Two distinct signals in the aromatic region of the spectrum would be expected for the protons on the pyridine (B92270) ring. The proton at the 3-position and the proton at the 6-position would likely appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and hydroxyl groups.
Methyl Protons: A singlet in the aliphatic region would correspond to the three protons of the methyl group at the 4-position.
Hydroxyl/Amide Proton: A broad singlet, the chemical shift of which would be dependent on the solvent, concentration, and temperature, would be indicative of the hydroxyl proton (in the pyridin-2-ol form) or the N-H proton (in the pyridin-2-one form). Deuterium exchange experiments could confirm this assignment.
Interactive Data Table: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 6.5 - 7.0 | s | 1H |
| H-6 | 7.2 - 7.7 | s | 1H |
| -CH₃ | 2.2 - 2.5 | s | 3H |
| -OH/-NH | 9.0 - 12.0 | br s | 1H |
¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would be expected to show distinct signals for each of the seven carbon atoms in this compound.
The anticipated chemical shifts for the carbon atoms are as follows:
Pyridinone Ring Carbons: The carbon atoms of the heterocyclic ring would resonate in the aromatic region. The C-2 carbon, bonded to the oxygen/hydroxyl group, would likely appear at a downfield chemical shift. The carbon at the 5-position, attached to the trifluoromethyl group, would show a characteristic quartet due to coupling with the three fluorine atoms.
Methyl Carbon: A signal in the upfield region of the spectrum would correspond to the carbon of the methyl group.
Trifluoromethyl Carbon: The carbon of the trifluoromethyl group would also appear as a quartet due to one-bond coupling with the three fluorine atoms.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |
| C-2 | 160 - 165 | s |
| C-3 | 110 - 115 | s |
| C-4 | 145 - 150 | s |
| C-5 | 120 - 125 | q |
| C-6 | 135 - 140 | s |
| -CH₃ | 15 - 20 | s |
| -CF₃ | 120 - 125 | q |
¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the presence of the trifluoromethyl group. A single, sharp singlet would be expected, as there are no other fluorine atoms in the molecule for it to couple with. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring.
Interactive Data Table: Predicted ¹⁹F NMR Data
| Fluorine Nuclei | Predicted Chemical Shift (ppm) | Multiplicity |
| -CF₃ | -60 to -65 | s |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound. The exact mass measurement obtained from HRMS allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass for all possible elemental compositions. For a molecular formula of C₇H₆F₃NO, the expected exact mass would be calculated and compared to the measured value with a high degree of accuracy (typically within a few parts per million).
Interactive Data Table: Predicted HRMS Data
| Molecular Formula | Calculated Exact Mass |
| C₇H₆F₃NO | 177.0401 |
Fragmentation Pathways and Structural Elucidation via MS/MS
Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. In an MS/MS experiment, the parent ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable insights into the connectivity of the atoms within the molecule.
Potential fragmentation pathways for the protonated this compound could include:
Loss of CO: A common fragmentation for pyridin-2-ones is the neutral loss of carbon monoxide.
Loss of HF: The trifluoromethyl group could lead to the loss of a molecule of hydrogen fluoride (B91410).
Cleavage of the Methyl Group: Fragmentation could involve the loss of the methyl radical.
Ring Cleavage: More energetic collisions could lead to the fragmentation of the pyridine ring itself.
By analyzing the masses of the resulting fragment ions, the structure of the parent molecule can be pieced together, confirming the proposed structure of this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes of a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.
The analysis would focus on several key regions:
O-H and N-H Stretching: Due to the tautomerism between the pyridin-2-ol and pyridin-2(1H)-one forms, broad absorption bands would be expected in the 3400-2400 cm⁻¹ region, characteristic of O-H (from the phenol-like form) and N-H (from the pyridone form) stretching vibrations, often broadened by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed in the 2980-2850 cm⁻¹ range.
C=O Stretching: The pyridone tautomer would show a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. This is a key indicator of the predominant tautomeric form in the sample's state.
C=C and C=N Stretching: Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
C-F Stretching: The trifluoromethyl (CF₃) group would produce strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations.
A hypothetical data table for the expected major IR absorption bands is presented below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-2800 | Broad, Medium | O-H and N-H stretching (intermolecular hydrogen bonding) |
| ~3050 | Weak | Aromatic C-H stretching |
| ~2950 | Weak | Aliphatic C-H stretching (methyl group) |
| ~1670 | Strong | C=O stretching (from pyridone tautomer) |
| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1320, ~1150 | Strong | C-F stretching (trifluoromethyl group) |
| ~850 | Medium | C-H out-of-plane bending |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would elucidate its precise molecular geometry, confirm the dominant tautomeric form in the solid state, and reveal details about intermolecular interactions.
Key findings from such an analysis would include:
Tautomeric Form: Determination of whether the molecule exists as the pyridin-2-ol or the pyridin-2(1H)-one tautomer in the crystal lattice. This is confirmed by locating the hydrogen atom on either the oxygen or nitrogen atom and by the C2-O and C2-N bond lengths.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the geometry of the pyridine ring, the methyl group, and the trifluoromethyl group. For instance, the C-F bond lengths in the CF₃ group are expected to be around 1.33-1.35 Å.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Hydrogen bonding, likely involving the hydroxyl/amine and carbonyl groups, would be a dominant interaction, leading to the formation of dimers or extended networks. Pi-stacking interactions between pyridine rings might also be observed.
Planarity: The planarity of the pyridine ring would be assessed. Substituents may cause minor deviations from ideal planarity.
A table summarizing hypothetical crystallographic data is provided below.
| Parameter | Expected Value / Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c) | Specific Ångström values defining the unit cell |
| Unit Cell Angles (α, β, γ) | Specific degree values defining the unit cell |
| Z (Molecules per unit cell) | Integer value (e.g., 2, 4, 8) |
| Key Bond Lengths (Å) | C-O (~1.25 Å for C=O or ~1.36 Å for C-OH), C-N, C-C, C-F (~1.34 Å) |
| Key Hydrogen Bonds | Donor-Acceptor distances (e.g., N-H···O=C, O-H···N) and angles would be detailed. |
Advanced Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of this compound and for its identification and quantification in complex mixtures.
HPLC Analysis: A reversed-phase HPLC method would likely be developed for purity assessment. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape).
Purity Determination: The purity of a sample would be determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp, and symmetrical peak.
Method Validation: A validated HPLC method would demonstrate linearity, accuracy, precision, and robustness, ensuring reliable purity measurements.
LC-MS Analysis: Coupling HPLC with a mass spectrometer allows for the confirmation of the compound's identity.
Mass-to-Charge Ratio (m/z): As the compound elutes from the HPLC column, it would be ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio determined. For this compound (molecular formula C₇H₆F₃NO), the expected exact mass is approximately 179.039 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 180.047.
Fragmentation Analysis (MS/MS): Further fragmentation of the parent ion can provide structural confirmation. Characteristic losses, such as the loss of CO from the pyridone ring or cleavage related to the trifluoromethyl group, would generate a unique fragmentation pattern, or "fingerprint," for the molecule.
A summary of typical parameters for chromatographic analysis is presented in the table below.
| Technique | Parameter | Typical Conditions | Purpose |
| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on polarity |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Elution of the compound from the column | |
| Flow Rate | 1.0 mL/min | Control of retention time and separation efficiency | |
| Detection | UV detector (e.g., at 254 nm and 280 nm) | Quantification and purity assessment | |
| Retention Time (t_R) | A specific time (e.g., 5.8 min) under defined conditions | Compound identification (relative) | |
| LC-MS | Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Mass measurement with high accuracy and resolution | |
| Observed m/z | ~180.047 for [M+H]⁺ | Confirmation of molecular weight | |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) to produce characteristic fragment ions | Structural elucidation and confirmation |
Theoretical Chemistry and Computational Studies of 4 Methyl 5 Trifluoromethyl Pyridin 2 Ol
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for investigating the electronic structure of molecules. Such calculations for 4-methyl-5-(trifluoromethyl)pyridin-2-ol would provide valuable insights into its geometry, stability, and reactivity.
Geometry Optimization and Molecular Structure Prediction
A geometry optimization calculation would be the first step in a computational study. This process determines the lowest energy arrangement of the atoms in the molecule, providing predicted bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional structure, including the planarity of the pyridine (B92270) ring and the orientation of the substituent groups.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the distribution of these orbitals would likely be influenced by the opposing electronic effects of the methyl and trifluoromethyl groups.
Molecular Electrostatic Potential (MEP) Surface Analysis
An MEP surface map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other chemical species. In this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms and the fluorine atoms of the trifluoromethyl group, indicating these as potential sites for electrophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify hyperconjugative interactions, which contribute to molecular stability. For the target molecule, NBO analysis would describe the hybridization of the atoms and the delocalization of electron density within the pyridine ring and between the ring and its substituents.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic structure. Applying these methods to this compound would offer a more rigorous determination of its electronic properties.
Prediction of Global Reactivity Parameters
| Parameter | Formula | Description |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | A measure of the molecule's resistance to charge transfer. |
| Global Electrophilicity Index (ω) | ω = χ²/ (2η) | A measure of the molecule's ability to act as an electrophile. |
Without specific computational data for this compound, the values for these parameters cannot be provided.
Computational Studies on Reaction Mechanisms and Transition States of this compound
As of the latest available research, specific computational studies detailing the reaction mechanisms and transition states exclusively for this compound are not extensively documented in publicly accessible scientific literature. Theoretical chemistry and computational analyses are powerful tools for elucidating reaction pathways, identifying intermediates, and characterizing the energetic landscapes of chemical transformations. montclair.edunih.gov Such studies, often employing methods like Density Functional Theory (DFT), are instrumental in understanding the intricacies of chemical reactivity. acs.orgnih.gov
While general computational methodologies for analyzing reaction mechanisms are well-established, their direct application to this compound has not been the focus of dedicated published research. Studies on related pyridine derivatives or trifluoromethylated compounds often explore various reaction types, but these findings are not directly transferable to provide a detailed and scientifically accurate account for the specific compound of interest.
For instance, computational studies on similar heterocyclic systems, such as 2-hydroxy pyridine, have focused on aspects like keto-enol tautomerism, providing insights into the relative stabilities of different isomeric forms. nih.gov Theoretical investigations into trifluoromethylation reactions have also been conducted to understand the mechanisms of introducing a -CF3 group onto various organic scaffolds. montclair.edu However, a comprehensive study that integrates these features to model the specific reaction mechanisms and transition states involving this compound is not currently available.
Therefore, detailed research findings, including data tables of activation energies, transition state geometries, and potential energy surfaces for reactions involving this compound, remain a subject for future investigation in the field of computational chemistry.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
The 4-Methyl-5-(trifluoromethyl)pyridin-2-ol molecule is a versatile building block in organic synthesis due to its multiple reactive sites. The compound exists in tautomeric equilibrium with its 2-pyridone form, providing pathways for various chemical transformations. The hydroxyl group (in the pyridin-2-ol form) can undergo O-alkylation, O-acylation, and other standard alcohol reactions. Simultaneously, the N-H group (in the 2-pyridone form) is amenable to N-alkylation and other substitutions.
The pyridine (B92270) ring itself, activated by the hydroxyl group and influenced by the electronic effects of the methyl and trifluoromethyl substituents, can participate in electrophilic and nucleophilic substitution reactions. The trifluoromethyl group acts as a strong electron-withdrawing group, which can significantly influence the reactivity and stability of the molecule and its derivatives. biosynth.com This electronic characteristic makes trifluoromethyl-substituted pyridines valuable intermediates for creating more complex organic molecules, including pharmaceuticals and agrochemicals. herts.ac.uk
The synthesis of fluorinated heterocyclic compounds is of eminent interest as they are crucial for constructing biologically active molecules. jst.go.jp The combination of functional groups in this compound allows for its use in diversity-oriented synthesis, enabling the rapid creation of libraries of complex molecules for screening in drug discovery and other applications. nih.gov
Intermediate in Agrochemical Synthesis
Trifluoromethylpyridine (TFMP) derivatives are fundamental components in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. acs.orgacs.org The inclusion of a trifluoromethyl group often enhances the efficacy and stability of the active ingredient. acs.org Compounds with a 4-trifluoromethyl-substituted pyridine moiety have been successfully commercialized in a few select agrochemicals, demonstrating the importance of this specific structural motif. nih.gov
The design of agrochemicals frequently targets specific biological pathways in pests or weeds. The unique physicochemical properties conferred by the trifluoromethyl group—such as increased lipophilicity and metabolic stability—can improve a molecule's ability to penetrate biological membranes and resist degradation, leading to enhanced performance. acs.org
A prominent example of an insecticide containing the 4-trifluoromethylpyridine core is Flonicamid. nih.gov While not directly synthesized from this compound, the synthetic route to Flonicamid relies on a closely related key intermediate: 4-(trifluoromethyl)nicotinic acid. jst.go.jp The preparation of this intermediate starts from building blocks like 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, which is produced through the reaction of 2-cyanoacetamide (B1669375) and ethyl 4,4,4-trifluoroacetoacetate. jst.go.jpgoogle.com This synthesis highlights the industrial relevance of substituted trifluoromethyl-pyridinol/pyridone structures as foundational precursors for complex agrochemical molecules. The established synthetic pathways for these motifs underscore the potential of this compound to serve as a valuable intermediate for novel agrochemical discovery.
Table 1: Examples of Agrochemicals Containing a Trifluoromethylpyridine Moiety
| Agrochemical | Type | Key Intermediate Class |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid |
| Pyroxsulam (B39247) | Herbicide | 4-(Trifluoromethyl)pyridine derivative |
| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridine derivative |
| Chlorfluazuron | Insecticide | 5-(Trifluoromethyl)pyridine derivative |
| Fluazinam | Fungicide | 5-(Trifluoromethyl)pyridine derivative |
Precursor for Advanced Materials
The unique electronic and structural characteristics of trifluoromethyl-substituted pyridinols make them attractive candidates for the development of advanced functional materials. The strong electron-withdrawing nature of the CF3 group combined with the aromatic pyridone ring system can be exploited to create materials with specific optical and electronic properties. biosynth.com
The ability of 2-pyridone structures to form stable hydrogen-bonded dimers or helical structures in the solid state offers a pathway for creating self-assembling supramolecular materials. wikipedia.org By modifying the substituents on the pyridine ring, as with the methyl and trifluoromethyl groups in this compound, it is possible to fine-tune these intermolecular interactions and thus control the morphology and properties of the resulting material. These tailored materials could find applications in areas such as nonlinear optics, liquid crystals, and organic electronics.
There is a documented interest in using trifluoromethyl-substituted pyridone derivatives as building blocks for materials in electronics. Specifically, the closely related compound 4-(Trifluoromethyl)-2-pyridone is classified as a fluorinated building block for the synthesis of semiconductors and photocatalysts. ossila.com The high electron deficiency of this type of molecule is a key attribute for these applications. ossila.com
Pyridone derivatives can exhibit significant photochemical activity. Studies have shown that some pyridone structures produce high quantities of singlet oxygen upon irradiation, a key mechanism in photodynamic therapy and photocatalysis. nih.gov Furthermore, pyridine derivatives have been used as ligands to create titanium oxo-complexes that serve as TiO2-based semiconductors capable of absorbing visible light for photocatalytic processes. researchgate.net The incorporation of this compound into such systems could modulate the electronic bandgap and surface properties of the resulting semiconductor materials, potentially enhancing their efficiency in applications like solar energy conversion and environmental remediation.
Role in Ligand Design for Catalytic Systems
The structure of this compound is well-suited for use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen atom provides a primary coordination site for a metal center, while the oxygen atom of the 2-hydroxyl group (or the 2-pyridonate anion) can also bind, allowing the molecule to act as a bidentate N,O-chelating ligand. rsc.org This chelation can form stable metallacycles that are central to the activity of many catalysts.
Transition metal complexes incorporating pyridine-based ligands are widely used as catalysts in a vast array of organic reactions. nih.gov The electronic properties of the ligand, influenced by substituents, can tune the reactivity of the metal center. The strong electron-withdrawing trifluoromethyl group in this compound would make the pyridine nitrogen less basic, which can impact the catalytic activity of the corresponding metal complex. tcu.edu
Furthermore, 2-pyridonate ligands can act as bridging ligands between two metal centers or participate directly in bond activation through metal-ligand cooperation. rsc.org Research has demonstrated the successful application of ligands derived from trifluoromethyl-substituted pyridines in highly active and enantioselective catalytic systems, such as in the synthesis of benzosultams. acs.org The potential to create robust and tunable catalysts makes this compound a compound of significant interest for the development of new catalytic systems for fine chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
